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molecular formula C9H9ClO3 B144117 3,4-Dimethoxybenzoyl chloride CAS No. 3535-37-3

3,4-Dimethoxybenzoyl chloride

Cat. No. B144117
M. Wt: 200.62 g/mol
InChI Key: VIOBGCWEHLRBEP-UHFFFAOYSA-N
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Patent
US04409240

Procedure details

In a 2-neck 100 ml-round bottom flask, 10.0 g (54.9 m mol) of veratric acid was dissolved in 50 ml of benzene, and after adding 2 to 3 drops of pyridine to the solution, 13 g (109 m mol) of thionyl chloride was dropped into the solution while stirring the solution at room temperature within 3 min. Then the content was heated to 70° to 80° C. on a water bath, and maintained at the temperature for 2 hours under a reflux condenser and agitation. Then, the solvent and excess thionyl chloride were evaporated off under a reduced pressure to obtain 11.0 g of veratroyl chloride as colourless powder in a yield of 100%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([OH:17])(=O)[C:6]1[CH:15]=[CH:14][C:11]([O:12][CH3:13])=[C:8]([O:9][CH3:10])[CH:7]=1>C1C=CC=CC=1.N1C=CC=CC=1>[C:5]([Cl:3])(=[O:17])[C:6]1[CH:15]=[CH:14][C:11]([O:12][CH3:13])=[C:8]([O:9][CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the solution at room temperature within 3 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped into the solution
TEMPERATURE
Type
TEMPERATURE
Details
Then the content was heated to 70° to 80° C. on a water bath
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the temperature for 2 hours under a reflux condenser
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, the solvent and excess thionyl chloride were evaporated off under a reduced pressure

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
C(C1=CC(OC)=C(OC)C=C1)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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